molecular formula C23H14N2O4 B2816951 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide CAS No. 477556-04-0

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide

Cat. No.: B2816951
CAS No.: 477556-04-0
M. Wt: 382.375
InChI Key: CPWZMPRRKASAJF-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoxazole moiety linked to a chromene carboxamide structure, which may contribute to its unique chemical and biological properties.

Mechanism of Action

Target of Action

Similar compounds have shown remarkable cytotoxicity in various human tumor cell lines , suggesting that this compound may also target cancer cells.

Biochemical Pathways

Compounds with similar structures have been associated with the inhibition of the bcr-abl protein, which is integral to the development of chronic myeloid leukemia (cml) . This suggests that N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide might affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Pharmacokinetics

Similar compounds have shown favorable pharmacokinetic profiles in in silico studies . This suggests that this compound might also have favorable ADME properties, impacting its bioavailability.

Result of Action

Similar compounds have shown remarkable cytotoxicity in various human tumor cell lines , suggesting that this compound may also have significant cytotoxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by reacting 2-aminophenol with an appropriate aldehyde or carboxylic acid under acidic or basic conditions.

    Coupling Reaction: The benzoxazole intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Chromene Formation: The chromene ring is formed by cyclization of a suitable precursor, such as a salicylaldehyde derivative, under basic conditions.

    Amidation: Finally, the chromene carboxylic acid is reacted with an amine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its photophysical properties.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
  • 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide is unique due to its combination of a benzoxazole moiety with a chromene carboxamide structure. This unique structure may confer distinct photophysical properties and biological activities compared to other benzoxazole derivatives.

Properties

CAS No.

477556-04-0

Molecular Formula

C23H14N2O4

Molecular Weight

382.375

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide

InChI

InChI=1S/C23H14N2O4/c26-21-16-8-1-3-10-19(16)28-13-17(21)22(27)24-15-7-5-6-14(12-15)23-25-18-9-2-4-11-20(18)29-23/h1-13H,(H,24,27)

InChI Key

CPWZMPRRKASAJF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

solubility

not available

Origin of Product

United States

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